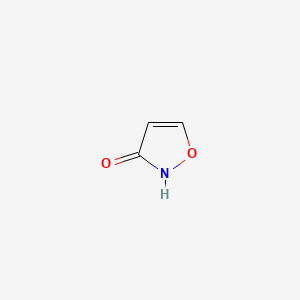

1,2-Oxazol-3-OL

Description

Historical Development and Significance of N,O-Heterocycles in Organic Chemistry

The study of heterocyclic chemistry dates back to the 1800s, coinciding with the emergence of organic chemistry as a distinct scientific discipline. researchgate.net Early discoveries, such as the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) from starch in 1832, laid the groundwork for understanding these complex structures. researchgate.net The isolation of pyrrole (B145914) from bone distillate in 1834 further expanded the field. researchgate.net

N,O-heterocyles are integral components of numerous natural products and biologically active molecules. nih.gov Their unique structural motifs and electronic properties allow them to interact with biological targets, making them crucial scaffolds in drug discovery. openmedicinalchemistryjournal.comnih.gov In fact, a significant percentage of FDA-approved drugs contain nitrogen-containing heterocyclic moieties. nih.gov The versatility of these compounds also extends to their use as catalysts, protecting groups, and ligands in inorganic synthesis. openmedicinalchemistryjournal.com

Nomenclature and Positional Isomerism within the Oxazole (B20620) Family: A Focus on 1,2-Oxazol-3-OL (B140934)

The oxazole family represents a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. wikipedia.orgnih.gov The nomenclature and numbering of the ring atoms are crucial for distinguishing between different isomers. Positional isomerism arises from the different possible arrangements of the heteroatoms within the ring.

In the case of oxazoles, the two main isomers are 1,2-oxazole (isoxazole) and 1,3-oxazole (oxazole). wikipedia.orgnih.gov The numbers indicate the positions of the heteroatoms relative to each other. In 1,2-oxazole, the oxygen atom is at position 1 and the nitrogen atom is at position 2. In 1,3-oxazole, the oxygen atom is at position 1 and the nitrogen atom is at position 3.

This article focuses specifically on This compound , a derivative of the 1,2-oxazole (isoxazole) ring system. The "-3-OL" suffix indicates a hydroxyl (-OH) group attached to the carbon atom at the 3rd position of the isoxazole (B147169) ring. The systematic IUPAC name for this compound is 1,2-oxazol-3-one, which reflects the tautomeric equilibrium where the keto form is often favored. nih.govamericanelements.com

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C3H3NO2 |

| Molecular Weight | 85.06 g/mol |

| CAS Number | 5777-20-8 |

| IUPAC Name | 1,2-oxazol-3-one |

| Synonyms | isoxazol-3(2h)-one, 3(2H)-Isoxazolone, 3-hydroxy-isoxazole, ISOXAZOL-3-OL |

Data sourced from PubChem CID 9964065 nih.gov

Current Research Directions and Future Perspectives in the Chemistry of this compound

Current research on oxazole derivatives is highly active, with a significant focus on their applications in medicinal chemistry. researchgate.netsemanticscholar.org The 1,3-oxazole moiety, in particular, is a versatile template for developing novel therapeutic agents with a broad spectrum of pharmacological activities, including anticancer properties. researchgate.net While research on 1,2-oxazole derivatives is also progressing, there is a clear emphasis on synthesizing and evaluating new compounds for their biological efficacy.

The future of this compound chemistry and its derivatives is likely to be driven by several key areas:

Drug Discovery: The development of novel therapeutic agents remains a primary focus. Researchers are exploring the synthesis of new 1,2-oxazole derivatives and evaluating their potential as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netmdpi.com The ability to create hybrid molecules incorporating the 1,2-oxazole scaffold with other pharmacologically active groups is a promising strategy for developing more potent and effective drugs. researchgate.net

Materials Science: The unique electronic and photophysical properties of oxazole-containing compounds make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Catalysis: The use of oxazole derivatives as ligands in transition metal catalysis is an area of growing interest. These ligands can influence the selectivity and efficiency of catalytic reactions, opening up new avenues for synthetic organic chemistry.

The continued exploration of the synthesis, reactivity, and biological activity of this compound and its derivatives will undoubtedly lead to new and exciting discoveries in various scientific disciplines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c5-3-1-2-6-4-3/h1-2H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOSTELFLYZQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CONC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5777-20-8 | |

| Record name | 1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1,2 Oxazol 3 Ol Chemical Transformations

Elucidation of Reaction Pathways and Identification of Key Intermediates

Understanding the transient species formed during the chemical transformations of 1,2-oxazol-3-ol (B140934) precursors is fundamental to controlling reaction outcomes. Detailed mechanistic studies, often supported by quantum-chemical calculations, have shed light on several key intermediates and the pathways they traverse.

Nitrilium Adduct Formation in Amide Activation

The synthesis of substituted oxazoles, including structures related to the this compound core, can be achieved through the activation of amides with agents like triflic anhydride. nih.govnih.gov A key mechanistic feature of these reactions is the formation of a nitrilium adduct. In a process mediated by an N-oxide, such as lutidine N-oxide (LNO), the activated amide forms an α-electrophilic intermediate. nih.govresearchgate.net This species then undergoes an intermolecular addition of a nitrile, which serves as a solvent or reagent. The resulting intermediate is a transient nitrilium ion. The reaction culminates in a 5-endo-dig cyclization, where the amide oxygen attacks the nitrilium ion, leading to the formation of the oxazole (B20620) ring. nih.gov This pathway highlights a powerful strategy for constructing the oxazole core, proceeding through a well-defined, albeit short-lived, nitrilium intermediate.

Ketenimine Intermediacy in Rearrangement Reactions

Rearrangement reactions involving isoxazoline (B3343090) systems, which are structurally related to this compound, have been shown to proceed through ketenimine intermediates. rsc.org For example, the rearrangement of 3-iminoisoxazolines to 2-imino-oxazolines is rationalized by postulating the formation of a 2-imino-3-acylaziridine intermediate. rsc.org This highly strained three-membered ring is proposed to open, generating a ketenimine. Ketenimines are reactive species that can readily undergo further transformations, including electrocyclic ring-closure, to yield more stable heterocyclic systems like the observed 2-imino-oxazolines. rsc.orgnih.gov The intermediacy of ketenimines, therefore, provides a plausible pathway for the skeletal reorganization of isoxazoline derivatives into other five-membered heterocycles.

Sulfonyl Migration Mechanisms

An intriguing mechanistic feature observed in the synthesis of related nitrogen-containing heterocycles is the migration of a sulfonyl group. nih.govnih.gov In the context of triflic anhydride-mediated amide activation, α-aminoamides can be converted into substituted aminoimidazoles via a process that involves a net N-to-C sulfonyl migration. nih.gov Quantum-chemical calculations have provided insight into this complex transformation. The proposed mechanism involves the initial O-nucleophilic attack of the sulfonamide onto a nitrilium intermediate, forming a seven-membered ring. nih.gov Subsequent cleavage of the S-N bond and a nih.govresearchgate.net-sigmatropic rearrangement of a sulfinate intermediate facilitate the transfer of the sulfonyl group from the nitrogen atom to a carbon atom of the heterocyclic core. nih.gov Such migrations, which can be formally classified as 1,3-shifts, are crucial for accessing densely functionalized heterocyclic structures that might be otherwise difficult to synthesize. researchgate.net

Reactivity Profiles of this compound Derivatives

The inherent chemical properties of the this compound scaffold dictate its reactivity towards various reagents. The presence of multiple heteroatoms, a hydroxyl group, and an unsaturated ring system results in a rich and varied chemical reactivity profile.

Nucleophilic Substitution Patterns

Derivatives of this compound, particularly when integrated into fused ring systems, are susceptible to nucleophilic attack. The oxazole ring can undergo nucleophilic substitution, often leading to ring-opening. Studies on related oxazolino[3,2-b]indazoles demonstrate that a variety of nucleophiles, including thiolates, alkoxides, and amines, can react to open the oxazole ring and generate novel substituted indazolones. nih.gov The reaction pattern depends on the nature of the nucleophile and the specific substitution on the heterocyclic core. This reactivity provides a versatile method for the synthesis of a diverse set of 2-substituted heterocyclic systems that would be challenging to access through other synthetic routes. nih.gov

| Nucleophile Type | Reactant System | Product Type | Reference |

| Alkoxides (e.g., MeO⁻) | Oxazolino[3,2-b]indazole | Ring-opened ether | nih.gov |

| Thiolates (e.g., PhS⁻) | Oxazolino[3,2-b]indazole | Ring-opened thioether | nih.gov |

| Amines (e.g., RNH₂) | Oxazolino[3,2-b]indazole | Ring-opened amine | nih.gov |

| Iodide (I⁻) | Oxazolino[3,2-b]indazole | Isomeric pyrazoloindazolones (via ANRORC) | nih.gov |

This table summarizes the outcomes of nucleophilic attacks on a related oxazolino-fused system, illustrating potential reactivity patterns for this compound derivatives.

Deprotonation Processes and Alkoxide Generation

The "-ol" suffix in this compound signifies the presence of a hydroxyl group, which is the most acidic proton in the molecule. This proton can be readily removed by a suitable base to generate the corresponding alkoxide. The resulting 1,2-oxazol-3-olate anion is a potent nucleophile. The generation of this alkoxide is a critical step in many reactions, as the anionic oxygen can participate in subsequent nucleophilic substitution or rearrangement reactions. For instance, in reactions involving alkoxides as reagents, the base can deprotonate the substrate, initiating subsequent transformations such as isomerization or elimination. nih.gov The generation of this alkoxide is a key feature of the molecule's reactivity, enabling its participation in a wide array of synthetic transformations.

Condensation Reaction Pathways

The condensation of β-keto esters with hydroxylamine (B1172632) is a fundamental pathway for the synthesis of the this compound core structure, existing in tautomeric equilibrium with isoxazolin-3-ones. The Claisen isoxazole (B147169) synthesis illustrates this transformation, where the reaction can proceed in two different directions to yield either isoxazolin-3-ones (which exist predominantly as 3-hydroxyisoxazoles) or isoxazolin-5-ones. youtube.com The direction of this condensation is highly dependent on the substitution pattern of the β-keto ester and the precise pH control during the reaction work-up. youtube.com

Early investigations demonstrated that 2-unsubstituted β-keto esters typically yield isoxazolin-5-ones. However, subsequent research in the 1960s found that using 2-substituted β-keto esters directs the reaction towards the formation of 3-hydroxyisozaoles. youtube.com It was later established that both product types could be formed from either starting material, with the product ratio being sensitive to pH variations during the isolation process. youtube.com

Condensation reactions are not limited to synthesis. The isoxazole nucleus can participate in further condensations. For instance, isoxazol-3-amine can react with aldehydes like 4-nitrobenzaldehyde (B150856) in the presence of indole (B1671886) under mechanochemical (ball-milling) conditions. This three-component reaction proceeds through the in situ formation of a Schiff base (imine), which is then subjected to a nucleophilic attack by indole at the C=N fragment to form indolylmethane derivatives. researchgate.net This solvent-free approach highlights a green chemistry pathway for the functionalization of the isoxazole system. researchgate.net

Table 1: Influence of Reactants and Conditions on Condensation Pathways

| Reactants | Key Conditions | Primary Product Type | Reference |

|---|---|---|---|

| 2-Unsubstituted β-keto ester + Hydroxylamine | Standard work-up | Isoxazolin-5-one | youtube.com |

| 2-Substituted β-keto ester + Hydroxylamine | Standard work-up | 3-Hydroxyisoxazole (this compound derivative) | youtube.com |

| Either β-keto ester type + Hydroxylamine | Precise pH variation during work-up | Mixture or selective formation of either isomer | youtube.com |

| Isoxazol-3-amine + 4-Nitrobenzaldehyde + Indole | Ball-milling (solvent-free) | α-(Indolyl-3) substituted azolamine | researchgate.net |

Studies on Degradation Mechanisms and Chemical Stability

The stability of the this compound ring is a critical factor in its application and environmental fate. Degradation can occur through several mechanisms, primarily acid-catalyzed ring-opening and oxidation reactions. These pathways lead to the cleavage of the heterocyclic ring and the formation of various degradation products.

Acid-Catalyzed Ring-Opening Mechanisms

The 1,2-oxazole ring, like other ether-containing structures, is susceptible to cleavage under acidic conditions, though the conditions are generally milder than for non-strained ethers due to the inherent strain in the five-membered ring. libretexts.orgyoutube.com The acid-catalyzed ring-opening mechanism begins with the protonation of the ring oxygen atom, which enhances its leaving group ability. masterorganicchemistry.com

Following protonation, a nucleophile attacks one of the electrophilic ring carbons. The regiochemistry of this attack depends on the substitution pattern of the ring. The mechanism is considered a hybrid between SN1 and SN2 pathways. masterorganicchemistry.comlibretexts.org

SN2-like Pathway : When the ring carbons are primary or secondary, the nucleophile preferentially attacks the less sterically hindered carbon. libretexts.org

SN1-like Pathway : If one of the ring carbons is tertiary, nucleophilic attack occurs primarily at this more substituted position. This is because the transition state has significant carbocationic character, which is stabilized by the tertiary carbon. libretexts.orgmasterorganicchemistry.com

In the context of this compound, the protonated intermediate would be susceptible to nucleophilic attack, leading to the breaking of the C-O bond and subsequent ring-opening. The specific products would depend on the nucleophile present in the acidic medium (e.g., water, halides). libretexts.orgnih.gov This process ultimately leads to the degradation of the heterocyclic structure.

Oxidation Reaction Mechanisms

Oxidation represents a significant degradation pathway for the this compound ring, particularly initiated by reactive oxygen species such as hydroxyl radicals. hydrogenlink.com The electron-rich nature of the heterocyclic ring makes it a target for electrophilic attack by strong oxidants.

The hydroxyl radical (•OH) is a highly reactive and non-selective oxidant with a high oxidation potential, capable of reacting with a wide range of organic molecules. hydrogenlink.comzu.ac.ae The reaction of hydroxyl radicals with aromatic or heterocyclic systems can proceed through two primary mechanisms:

Direct Addition : The •OH radical can add directly to the double bonds within the isoxazole ring. hydrogenlink.com This addition forms a radical adduct intermediate, which can then undergo further reactions, often leading to ring cleavage.

Hydrogen Abstraction : The •OH radical can abstract a hydrogen atom from a substituent on the ring or, less commonly, from a C-H bond on the ring itself, forming a water molecule and an organic radical. zu.ac.ae

For imidazole, a related heterocycle, studies have shown that •OH addition pathways are generally more favorable than hydrogen abstraction due to lower activation energy barriers. acs.org A similar preference is expected for the this compound ring. The resulting radical intermediates are typically unstable and react further, often with molecular oxygen, initiating a cascade of reactions that can lead to the complete breakdown of the heterocyclic structure. acs.org

Several factors can influence the rate and mechanism of the oxidation of this compound and its derivatives.

Substituents on the Ring : The nature and position of substituent groups on the isoxazole ring play a critical role. Electron-donating groups (e.g., methyl, hydroxyl) increase the electron density of the ring, making it more susceptible to attack by electrophilic oxidants like singlet oxygen or hydroxyl radicals. acs.org Conversely, electron-withdrawing groups (e.g., carboxamide) can decrease the reactivity of the ring towards oxidation. acs.org

Nature of the Oxidant : The specific oxidant involved dictates the reaction mechanism. Strong, non-selective oxidants like the hydroxyl radical can attack multiple sites on the molecule. hydrogenlink.com More selective oxidants, such as singlet oxygen, typically react via cycloaddition across the electron-rich double bonds of the ring, forming an unstable endoperoxide that subsequently rearranges or cleaves. acs.orgresearchgate.net

Table 2: Summary of Degradation Mechanisms

| Degradation Type | Mechanism | Key Intermediates | Influencing Factors | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Ring-Opening | Protonation of ring oxygen followed by nucleophilic attack (SN1/SN2 hybrid) | Protonated oxazole, Carbocation-like transition state | Ring substitution pattern, Nucleophile identity, Acidity (pH) | libretexts.org, libretexts.org, masterorganicchemistry.com |

| Hydroxyl Radical Oxidation | Direct •OH addition to C=C bonds or H-abstraction | Radical adducts, Organic radicals | Radical concentration, Presence of other radical scavengers | hydrogenlink.com, zu.ac.ae, acs.org |

| General Oxidation | Electrophilic attack on the heterocyclic ring | Endoperoxides (with 1O2), Radical intermediates | Ring substituents (electron-donating vs. withdrawing), Type of oxidant | researchgate.net, acs.org |

Advanced Spectroscopic and Structural Characterization of 1,2 Oxazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is pivotal for determining the connectivity of atoms within a molecule. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For 1,2-Oxazol-3-ol (B140934), ¹H NMR would reveal characteristic signals for the protons on the oxazole (B20620) ring and any attached substituents. ¹³C NMR would identify the distinct carbon atoms, including those in the heterocyclic ring and any carbonyl or hydroxyl-bearing carbons. Related oxazole derivatives show signals in specific ranges: for instance, the oxazole nucleus proton (=C=CH) typically appears as a singlet in the ¹H NMR spectrum researchgate.netresearchgate.net. The presence of a hydroxyl group might lead to observable signals, potentially influenced by tautomerization with a keto form drugbank.com.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, characteristic absorption bands would be expected for the C=N and C=C bonds within the oxazole ring, as well as for the O-H stretching vibration of the hydroxyl group. The presence of a carbonyl group (C=O) in a potential tautomeric form (1,2-oxazol-3-one) would also be indicated by a strong absorption band, typically in the region of 1650-1750 cm⁻¹ mdpi.comresearchgate.net. Other expected absorptions include C-O stretching and C-H stretching vibrations researchgate.netmdpi.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation patterns. For this compound (C₃H₃NO₂), the calculated molecular weight is approximately 85.06 g/mol americanelements.com. Upon ionization in a mass spectrometer, the molecule forms a molecular ion (M⁺). This molecular ion can then fragment into smaller ions and neutral radicals chemguide.co.ukiitd.ac.inlibretexts.orgslideshare.netsavemyexams.com. Common fragmentation pathways for heterocyclic compounds can involve the cleavage of ring bonds or the loss of functional groups. For instance, the loss of a hydroxyl radical (•OH) or carbon monoxide (CO) could be observed, depending on the stability of the resulting fragments chemguide.co.ukiitd.ac.inlibretexts.orgsavemyexams.com.

Elemental Analysis for Compositional Verification

Elemental analysis confirms the empirical formula of a compound by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements. For this compound (C₃H₃NO₂), the theoretical elemental composition is approximately:

Carbon (C): 42.35%

Hydrogen (H): 3.55%

Nitrogen (N): 16.47%

Oxygen (O): 37.62%

Experimental results from elemental analysis should closely match these calculated values, serving as a crucial verification of the compound's purity and identity researchgate.netresearchgate.netresearchgate.netchemguide.co.ukrsc.orgdergipark.org.trresearchgate.net.

Photophysical Property Studies: Absorption and Emission Characteristics

Photophysical studies, including UV-Vis absorption and fluorescence spectroscopy, investigate how a molecule interacts with light. Heterocyclic compounds, including oxazole derivatives, can exhibit characteristic absorption and emission spectra, often influenced by conjugation and the presence of electron-donating or withdrawing groups researchgate.netnih.govglobalresearchonline.netresearchgate.net. For this compound, UV-Vis spectroscopy would reveal absorption maxima in the ultraviolet or visible regions, depending on its electronic structure. Fluorescence studies would determine its emission properties, such as emission maxima, quantum yield, and lifetime, which are relevant for applications in optoelectronics or as fluorescent probes researchgate.netnih.govglobalresearchonline.netresearchgate.net.

Compound List:

this compound

1,2-oxazol-3-one

Theoretical and Computational Chemistry in 1,2 Oxazol 3 Ol Research

Quantum Chemical Calculations for Electronic Structure and Chemical Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 1,2-Oxazol-3-OL (B140934). These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key parameters that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a widely used method for assessing the structural and spectral properties of organic molecules, including heterocyclic systems related to this compound. irjweb.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of computational cost and accuracy. These calculations can predict optimized geometries, HOMO-LUMO energy gaps, and various chemical reactivity parameters. irjweb.com

In studies of isoxazole (B147169) derivatives, DFT methods such as B3LYP, CAM-B3LYP, and WB97XD, often paired with a 6-31G(d,p) basis set, have been employed to calculate the energy gap (Eg) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity, stability, and the energy required for electronic excitation. researchgate.netsapub.org A smaller energy gap generally suggests higher reactivity. nih.gov For a series of substituted 3,5-diphenylisoxazole derivatives, these gaps were calculated to range from approximately 1.67 eV to 8.37 eV depending on the functional used, indicating how substituents can modulate the electronic properties of the isoxazole core. researchgate.net

Computational studies on various oxazole (B20620) and benzoxazole derivatives have also utilized DFT to confirm molecular structures and analyze electronic properties. semanticscholar.orgnih.gov These analyses often include calculating parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index from the HOMO and LUMO energies to provide a comprehensive picture of the molecule's reactive nature. sapub.orgnih.gov

Table 1: Calculated HOMO-LUMO Energy Gaps for Isoxazole Derivatives Using Various DFT Functionals

Note: The following data is for substituted 3,5-diphenylisoxazole derivatives, as specific DFT data for this compound was not available in the searched literature. The range illustrates the impact of different substituents and computational methods on the electronic properties of the isoxazole ring system.

| DFT Functional | Basis Set | Calculated Energy Gap (Eg) Range (eV) |

| MPW1PW91 | 6-31G(d,p) | 1.07 - 6.50 |

| B3LYP | 6-31G(d,p) | 1.67 - 6.35 |

| CAM-B3LYP | 6-31G(d,p) | 0.21 - 7.75 |

| WB97XD | 6-31G(d,p) | 0.33 - 8.37 |

Data sourced from a computational study on various isoxazole derivatives. researchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. ossila.com Of particular importance in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and the LUMO. wikipedia.orgyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. ossila.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, governing the molecule's electrophilicity. ossila.comyoutube.com

The energy and localization of these frontier orbitals dictate how this compound interacts with other reagents. For instance, in a reaction, electrons typically flow from the HOMO of one molecule to the LUMO of another. ossila.com An unusually high-energy HOMO indicates a strong nucleophile, while an unusually low-energy LUMO signifies a potent electrophile. yale.edu

Ab initio molecular orbital studies have been applied to isoxazolol compounds to understand their electronic characteristics. For example, in a study of 3-isoxazolol and 5-isoxazolol zwitterions, atomic charge distributions and electronic overlap populations were calculated to understand differences in their biological activity. The results indicated that the 3-isoxazolol ring effectively mimics the electronic properties of a carboxylic acid function, while the 5-isoxazolol ring exhibits greater electronic delocalization. nih.gov This highlights how MO analysis can connect electronic structure to function. FMO analysis of various isoxazole derivatives shows that the distribution of the HOMO and LUMO across the molecule can pinpoint reactive sites. researchgate.net

Computational Mechanistic Analysis of Chemical Reactions

Computational methods are powerful tools for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, these techniques can identify reactants, products, intermediates, and the high-energy transition states that connect them, providing a detailed narrative of the reaction pathway.

Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by examining the properties of the "activated complex" or transition state—the highest energy point on the reaction coordinate between reactants and products. wikipedia.orglibretexts.org TST assumes a quasi-equilibrium between the reactants and the activated complex. wikipedia.orgfiveable.me The rate of the reaction is then determined by how frequently the activated complex forms and proceeds to the product state. wikipedia.org

Rice-Ramsperger-Kassel-Marcus (RRKM) theory provides a statistical framework for calculating the rates of unimolecular reactions, such as isomerizations or decompositions, where a single molecule rearranges or fragments. wikipedia.org Developed from the earlier RRK theory, RRKM incorporates principles from transition state theory and statistical mechanics to provide a more refined model. wikipedia.orgprsu.ac.in

The core assumptions of RRKM theory are that the molecule can be treated as a system of connected harmonic oscillators and that intramolecular vibrational energy redistribution (IVR) occurs much faster than the reaction itself. wikipedia.org The theory calculates the rate constant as a function of the molecule's internal energy. prsu.ac.in At the high-pressure limit, where molecules are readily activated and deactivated by collisions, RRKM theory converges with the results from Transition State Theory. ox.ac.uk Although direct applications of RRKM theory to the unimolecular reactions of this compound have not been detailed in the available research, it remains the standard theoretical model for analyzing such processes in the gas phase for related organic molecules.

An Intrinsic Reaction Coordinate (IRC) is the minimum energy path on the potential energy surface that connects a transition state to the corresponding reactants and products. researchgate.net IRC calculations are crucial for verifying that a computationally located transition state structure indeed connects the intended reactants and products of a specific reaction step. researchgate.net

The process involves starting at the saddle point of the transition state and moving downhill in both the forward direction (towards products) and the backward direction (towards reactants). This mapping provides a clear depiction of the geometric changes the molecule undergoes throughout the reaction. While no specific IRC studies for this compound were identified, IRC analysis is a standard procedure in computational studies of reaction mechanisms for related heterocycles. For instance, it has been used to confirm that the transition states located for Diels-Alder reactions involving isoxazoline (B3343090) systems correctly link the reactants to the cycloadducts. researchgate.net

Molecular Modeling and Simulation for Conformational Analysis

Molecular modeling and simulation are essential computational techniques used to explore the spatial arrangement of atoms in a molecule, known as its conformation. For this compound and its derivatives, these methods help determine the most stable three-dimensional structures and the energy barriers between different conformations.

Conformational analysis of isoxazole-containing compounds is often performed using quantum chemical methods like Density Functional Theory (DFT). ekb.eg This approach involves scanning the potential energy surface (PES) by systematically changing specific dihedral angles within the molecule to identify energy minima, which correspond to stable conformers. ekb.egekb.eg For instance, in bi-aryl systems linked by a single bond, this analysis is critical to describe stable conformations and potential coordination sites. ekb.eg Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of these molecules over time, providing insights into how they might interact with biological targets under physiological conditions. mdpi.comresearchgate.net These simulations track the movements of atoms and can reveal the stability of ligand-protein complexes. mdpi.comresearchgate.net

Table 1: Common Computational Methods for Conformational Analysis

| Method | Description | Application to this compound |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electron density of a system to calculate its energy and other properties. | Used to find the lowest energy (most stable) conformations and calculate the energy barriers for rotation around single bonds. |

| Potential Energy Surface (PES) Scan | A systematic exploration of the energy of a molecule as a function of its geometry (e.g., bond lengths, angles). | Helps to identify all possible stable conformers and the transition states that connect them. ekb.eg |

| Molecular Dynamics (MD) Simulation | A computer simulation method for analyzing the physical movements of atoms and molecules over time. | Simulates the behavior of this compound in different environments (e.g., in water) to understand its flexibility and interactions. mdpi.com |

Prediction of Chemical Reactivity Descriptors and Selectivity

Computational chemistry is instrumental in predicting the chemical reactivity of this compound. By calculating various molecular descriptors, researchers can understand how the molecule will behave in a chemical reaction, including its selectivity for certain reaction pathways. These predictions are often based on Molecular Electron Density Theory (MEDT) or Frontier Molecular Orbital (FMO) theory. researchgate.net

Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.netresearchgate.netmdpi.com These descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Nucleophilicity (N): Measures the electron-donating capability of a molecule. nih.gov

These indices are crucial for understanding reactions like [3+2] cycloadditions, which are common for synthesizing five-membered heterocyclic compounds like isoxazoles. researchgate.net For example, the analysis of these descriptors can predict the regioselectivity of a reaction, explaining why one constitutional isomer is formed over another. nih.gov DFT calculations at levels like B3LYP/6-31G(d) are commonly used to compute these values and elucidate reaction mechanisms. nih.govnih.gov

Table 2: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Significance in Predicting Reactivity |

| HOMO Energy (εHOMO) | - | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity as a nucleophile. researchgate.net |

| LUMO Energy (εLUMO) | - | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity as an electrophile. researchgate.net |

| HOMO-LUMO Gap (ΔE) | εLUMO - εHOMO | A smaller gap generally implies higher reactivity. researchgate.net |

| Chemical Potential (μ) | (εHOMO + εLUMO) / 2 | Governs the direction of electron flow between reacting species. nih.gov |

| Chemical Hardness (η) | εLUMO - εHOMO | Indicates the molecule's stability and resistance to deformation of its electron cloud. nih.gov |

| Global Electrophilicity (ω) | μ² / (2η) | Provides a quantitative measure of a molecule's electrophilic nature. researchgate.net |

| Nucleophilicity (N) | εHOMO(Nu) - εHOMO(TCE) | Ranks a series of nucleophiles against a reference electrophile (tetracyanoethylene, TCE). researchgate.net |

Computational Approaches to Bioisosterism and Electronic Effects

The 3-hydroxyisoxazole moiety of this compound is recognized as a classical bioisostere of the carboxylic acid group. nih.gov Computational methods are vital for quantifying this relationship by comparing the electronic properties of the two functional groups. The utility of 3-hydroxyisoxazole as a carboxylic acid surrogate stems from its similar planar structure and, crucially, its comparable acidity (pKa). nih.gov

Computational studies can predict pKa values and map the electrostatic potential surfaces of molecules. These calculations help rationalize why this compound can mimic a carboxylic acid in biological systems, for instance, by forming similar hydrogen bonding interactions with receptor binding sites. This bioisosteric replacement has been successfully used in the design of analogues for neurotransmitters like GABA and glutamate. nih.gov

Furthermore, theoretical calculations are used to analyze the electronic effects of the isoxazole ring and its substituents. The replacement of carbon atoms in a benzene (B151609) ring with the nitrogen and boron atoms of an azaborine, for example, significantly alters the electronic structure, lifting the degeneracy of molecular orbitals. nih.gov Similarly, the arrangement of nitrogen and oxygen atoms in the 1,2-oxazole ring dictates its electron-withdrawing or -donating character, influencing the reactivity and properties of the entire molecule. Quantum chemical calculations can model these effects, providing a deeper understanding of the structure-activity relationships in isoxazole derivatives. researchgate.netresearchgate.net

Structure Property Relationships of 1,2 Oxazol 3 Ol and Its Derivatives

Influence of Substituent Effects on Reactivity and Chemical Stability

The reactivity and chemical stability of the 1,2-oxazol-3-ol (B140934) ring system are significantly modulated by the nature and position of its substituents. The oxazole (B20620) ring is an aromatic, five-membered heterocycle containing both a weakly basic pyridine-type nitrogen atom and an oxygen atom. thepharmajournal.comsemanticscholar.org This structure imparts a distinct pattern of reactivity. The acidity of the ring's hydrogen atoms generally follows the order C2 > C5 > C4, with the hydrogen at the C2 position being the most acidic. thepharmajournal.comsemanticscholar.org

Substituents exert their influence through inductive and resonance effects, altering the electron density distribution within the ring. This, in turn, affects the molecule's susceptibility to various chemical reactions.

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), or amino (-NH2) groups increase the electron density of the oxazole ring. This activation makes the ring more susceptible to electrophilic substitution, which preferentially occurs at the C5 position. thepharmajournal.com However, an increase in the electron-donating properties of a substituent on a phenyl ring at the C2 position can decrease the reactivity of an associated oxazolone (B7731731) ring in certain reactions. thepharmajournal.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), or halo (-X) decrease the ring's electron density. researchgate.net This deactivation makes electrophilic substitution more difficult. Conversely, EWGs can facilitate nucleophilic substitution reactions, which are generally uncommon on the oxazole ring itself but can occur, with the ease of halogen displacement being C2 >> C4 > C5. thepharmajournal.com The presence of EWGs has been shown to enhance the biological activity of some oxadiazole derivatives, potentially through improved pharmacokinetic and pharmacodynamic properties. researchgate.net

| Substituent Type | Effect on Ring | Impact on Reactivity | Example Groups |

| Electron-Donating | Increases electron density (activates) | Favors electrophilic substitution (primarily at C5) | -CH₃, -OCH₃, -NH₂ |

| Electron-Withdrawing | Decreases electron density (deactivates) | Hinders electrophilic substitution; may facilitate nucleophilic substitution (primarily at C2) | -NO₂, -CN, -Cl, -Br |

Analysis of Intra- and Intermolecular Interactions

The chemical and physical properties of this compound and its derivatives are profoundly influenced by a variety of non-covalent intra- and intermolecular interactions. These forces, including hydrogen bonds, van der Waals forces, and pi-pi stacking, govern molecular recognition, crystal packing, and biological activity. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are critical in defining the structure and interactions of oxazole derivatives. mdpi.com The oxazole ring possesses distinct sites capable of participating in hydrogen bonding: the pyridine-type nitrogen atom at position 2 acts as a hydrogen bond acceptor, while the hydroxyl group at position 3 can act as both a hydrogen bond donor and acceptor. researchgate.netnih.gov

Theoretical and experimental studies have shown that when interacting with a single water molecule, the nitrogen atom is a more favorable hydrogen bond acceptor than the ring's oxygen atom. researchgate.net In the case of an oxazole-(D₂O)₂ trimer, a water dimer can form a seven-membered ring structure by creating hydrogen bonds with both the nitrogen atom (N···DO) and the adjacent C-H group (CH···O). researchgate.net In the solid state, these interactions can extend into complex three-dimensional networks, often involving solvent molecules like water, which can bridge multiple derivative molecules. rsc.orgmdpi.com The strength and directionality of these N–H···O and O–H···N bonds play a dominant role in determining the conformational preferences and crystal structures of these compounds. nih.govmdpi.com

Van der Waals Forces and Hydrophobic Effects

London Dispersion Forces: These temporary attractive forces arise from the constant movement of electrons creating instantaneous dipoles. They exist between all molecules and their strength increases with the number of electrons and the surface area available for interaction. libretexts.orgsavemyexams.com

Dipole-Dipole Forces: These occur between polar molecules that have permanent positive and negative ends. The positive end of one molecule is attracted to the negative end of a neighboring molecule. libretexts.orgsavemyexams.com

For oxazole derivatives, these forces, while individually weak, collectively contribute significantly to the crystal packing and cohesion energies, even in the presence of stronger hydrogen bonds. nih.govmdpi.com

The hydrophobic effect describes the tendency of nonpolar molecules or nonpolar regions of molecules to aggregate in an aqueous environment. nih.gov This effect is a primary driving force in processes such as protein folding and the formation of micelles. nih.gov For derivatives of this compound that possess nonpolar substituents (e.g., large alkyl or aryl groups), the hydrophobic effect influences their solubility and how they interact with biological macromolecules in an aqueous medium. dntb.gov.ua

Pi-Pi Stacking Interactions

The aromatic nature of the this compound ring allows it to participate in pi-pi (π-π) stacking interactions. This non-covalent interaction occurs between the electron clouds of adjacent aromatic rings. mdpi.com Such interactions are fundamental in the structure of DNA and proteins and play a role in the formation of supramolecular assemblies. nih.gov

In the solid state, oxadiazole and oxazole derivatives have been observed to form crystal structures stabilized by π-π stacking. mdpi.comnih.gov These interactions can occur between two oxazole rings or between an oxazole ring and another aromatic system, such as a pyridine (B92270) or benzene (B151609) ring. nih.gov The geometry of these interactions is typically parallel-displaced, where the rings are offset rather than being perfectly face-to-face, to minimize electrostatic repulsion. mdpi.com Theoretical calculations and database surveys have confirmed the favorability of these interactions and their significant contribution to the stability of molecular complexes and crystal lattices. nih.govnih.gov

| Interaction Type | Description | Key Features in this compound Derivatives |

| Hydrogen Bonding | Strong, directional interaction between a hydrogen atom and an electronegative atom (O, N). | Ring nitrogen is a primary acceptor; hydroxyl group is a donor and acceptor. Forms extensive networks. researchgate.netnih.gov |

| Van der Waals Forces | Weaker, non-directional forces (dispersion and dipole-dipole). | Contribute to overall crystal cohesion and packing. nih.govmdpi.com |

| Hydrophobic Effects | Aggregation of nonpolar groups in water. | Influences solubility and macromolecular interactions for derivatives with nonpolar substituents. nih.gov |

| Pi-Pi Stacking | Attraction between aromatic rings. | Occurs between oxazole rings or with other aromatic systems, stabilizing crystal structures. mdpi.comnih.gov |

Conformational Preferences and Their Chemical Implications

Theoretical studies using methods like Density Functional Theory (DFT) are employed to analyze the potential energy surface of these molecules, identifying the most stable conformers (energy minima). ekb.eg The preferred conformation is a balance of various factors, including steric hindrance between bulky substituents, electronic effects, and intramolecular interactions like hydrogen bonding. The surrounding environment, particularly the polarity of the solvent, can also significantly influence which conformation is favored. nih.govekb.eg

Bioisosteric Transformations and Their Impact on Chemical Profiles

Bioisosterism is a strategy in medicinal chemistry where a functional group in a biologically active molecule is replaced by another group with similar physical or chemical properties, with the goal of creating a new compound with an improved biological or toxicological profile. nih.govresearchgate.net The this compound moiety and related hydroxy-oxadiazole structures are frequently employed as bioisosteres, most notably for the carboxylic acid functional group. researchgate.net

The 1,2,4-oxadiazole (B8745197) ring, for example, is recognized as a bioisostere for esters and amides, offering a key advantage of being more resistant to hydrolysis by metabolic enzymes. nih.gov Similarly, the acidic hydroxyl group on an oxazole or oxadiazole ring can mimic the proton-donating ability and negative charge of a deprotonated carboxylic acid, allowing it to engage in similar interactions with biological receptors. researchgate.net

The impact of such a bioisosteric transformation on the chemical profile of a molecule can be substantial:

Improved Metabolic Stability: Replacing a metabolically labile group like an ester with a more stable oxazole ring can increase the drug's half-life in the body. nih.gov

Enhanced Pharmacological Profile: The new molecule may exhibit improved potency, selectivity for its target, or a better safety profile. nih.govnih.gov

Modified Physicochemical Properties: The transformation can alter properties like lipophilicity, solubility, and pKa, which in turn affects the molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics.

This strategy has been successfully used to design novel compounds with desired therapeutic properties, demonstrating the value of the oxazole ring as a versatile tool in rational drug design. nih.gov

Applications of 1,2 Oxazol 3 Ol in Diverse Chemical Fields Excluding Medicinal/biological Focus

Role as Chemical Building Blocks and Synthetic Intermediates

The inherent reactivity of the 1,2-Oxazol-3-OL (B140934) ring system makes it a valuable precursor and scaffold in synthetic organic chemistry. Its ability to undergo various chemical transformations allows for the construction of more complex molecular architectures.

Precursors for Complex Heterocyclic Systems

The this compound moiety can be strategically employed as a synthon for the creation of other intricate heterocyclic systems. The ring can be opened and subsequently recyclized to form different heterocyclic structures, demonstrating its utility as a masked functionality. For instance, related oxazolone (B7731731) structures can undergo condensation reactions to form more complex heterocyclic frameworks. The reaction of oxazol-5(4H)-ones with phenylhydrazine, for example, yields 1,2,4-triazin-6(5H)-ones, showcasing a pathway from one heterocyclic system to another. nih.gov This type of transformation highlights the potential of the oxazole (B20620) ring to be used as a starting point for the synthesis of a diverse range of heterocyclic compounds.

Scaffolds for Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides, and this compound and its derivatives serve as effective scaffolds for their design and synthesis. The rigid five-membered ring of the oxazole can replace or constrain the peptide backbone, leading to molecules with improved stability and bioavailability. Oxazolone intermediates, which are structurally related to this compound, have been identified as key players in peptide chain extension. sciencescholar.us This suggests that the oxazole core can be incorporated into peptide sequences to create novel peptidomimetic structures with tailored properties. The synthesis of oxazole-containing peptidomimetics often involves the cyclodehydration of serine-containing dipeptides, further illustrating the utility of amino acid precursors in forming these valuable scaffolds. nih.gov

Materials Science Applications

The unique electronic and structural properties of the this compound core have been harnessed in the field of materials science for the development of functional materials with specific optical and electronic characteristics.

Semiconducting Materials

While the direct application of this compound in semiconducting materials is not extensively documented in publicly available research, the broader class of oxadiazole derivatives has been investigated for their charge transport properties. researchgate.net These studies indicate that heterocyclic compounds can serve as electron-transporting and hole-blocking materials in organic electronic devices. semanticscholar.org The electron-withdrawing nature of the oxadiazole ring, a feature shared by the oxazole ring system, is crucial for these properties. Theoretical studies on related benzotriazole (B28993) derivatives have also shown their potential as p-type semiconductors in organic field-effect transistors. researchgate.netnih.gov Although specific data for this compound is scarce, the general characteristics of related heterocyclic systems suggest its potential as a component in the design of new organic semiconducting materials.

Liquid Crystal Development

The incorporation of the isoxazole (B147169) ring, the core structure of this compound, has been shown to influence the properties of liquid crystals. researchgate.net The polarity and geometry of the isoxazole moiety can affect the mesomorphic behavior, including the stability of nematic and smectic phases. semanticscholar.org Research on liquid crystals containing the isoxazole heterocycle has demonstrated that these molecules can exhibit stable liquid-crystalline phases over a range of temperatures. The synthesis of new liquid crystalline materials has included the use of isoxazole derivatives, indicating their importance in this field. researchgate.net

Below is a table summarizing the mesomorphic properties of some isoxazole-containing liquid crystals:

| Compound | Mesophase Type | Transition Temperature (°C) | Reference |

| Isoxazole Derivative A | Nematic, Smectic | - | researchgate.net |

| Isoxazole Derivative B | Smectic | - | researchgate.net |

Note: Specific transition temperatures were not provided in the cited general review.

Fluorescent Probes and Dyes

Derivatives of this compound have been utilized in the development of fluorescent materials. The isoxazole scaffold can be functionalized with various chromophores to create molecules with specific photophysical properties. For example, fluorescent molecules based on a fluorinated isoxazole scaffold have been synthesized and their photochemical properties investigated, showing that the introduction of different substituents can tune the fluorescence intensity and emission wavelengths. ibmmpeptide.com Furthermore, isoxazole-1,4-dihydropyridines have been tethered to fluorescent moieties to create probes for biological imaging. chemistryworld.com The ring-opening of isoxazoles can also lead to the formation of highly fluorescent boron ketoiminates, which exhibit aggregation-induced emission (AIE), a desirable property for certain imaging applications. ibmmpeptide.com

The following table highlights the fluorescence properties of some isoxazole-based compounds:

| Compound Type | Emission Color | Key Feature | Reference |

| Fluorinated Isoxazoles | Blue-Green | Increased fluorescence intensity | ibmmpeptide.com |

| Isoxazole-Dihydropyridine Conjugates | - | Probes for biological transporters | chemistryworld.com |

| Boron Ketoiminates (from Isoxazoles) | - | Aggregation-Induced Emission (AIE) | ibmmpeptide.com |

Agricultural Chemistry Applications of this compound Derivatives

The isoxazole scaffold, a key feature of this compound, is a cornerstone in the development of modern agrochemicals. Derivatives of this heterocyclic compound have demonstrated significant potential across various sectors of agricultural chemistry, including crop protection and growth regulation. Researchers have extensively investigated these compounds for their ability to mitigate pest-related crop losses and to enhance plant vitality.

Herbicidal Agent Development

Derivatives of the isoxazole class are integral to the development of selective herbicides for the control of broadleaf and grass weeds in major crops. A prominent mode of action for these herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the biosynthesis of carotenoid pigments in plants. Without these pigments, chlorophyll (B73375) is susceptible to photodegradation, leading to a characteristic bleaching of the plant tissue and eventual death. acs.orgrcsi.science

Isoxaflutole is a notable example of an isoxazole herbicide that effectively controls weeds in corn and soybean cultivation. acs.org Another significant herbicide, pyroxasulfone, which contains a 4,5-dihydro-1,2-oxazole ring, has demonstrated excellent pre-emergence activity against a range of grass and broadleaf weeds in crops such as corn, soybeans, and wheat. google.com The development of such compounds highlights the importance of the isoxazole structure in creating effective and selective weed management solutions. researchgate.netwikipedia.org

| Herbicide | Chemical Class | Mode of Action | Primary Crops |

| Isoxaflutole | Isoxazole | HPPD Inhibition | Corn, Soybean |

| Pyroxasulfone | 4,5-dihydro-1,2-oxazole | Very long-chain fatty acid synthesis inhibition | Corn, Soybeans, Wheat |

Insecticidal Agent Research

The versatility of the isoxazole ring extends to the field of insecticide research, where its derivatives have been explored as potent agents against various insect pests. researchgate.net Research has shown that certain 3,5-disubstituted isoxazoles exhibit significant insecticidal activity against pests like the pulse beetle, Callosobruchus chinensis. semanticscholar.org In some cases, the efficacy of these synthetic compounds has surpassed that of conventional organophosphorous insecticides. semanticscholar.org

Furthermore, the isoxazoline (B3343090) substructure, a reduced form of isoxazole, is a key component in a novel class of insecticides that act as antagonists of GABA-gated chloride channels. mdpi.com This mode of action disrupts the normal functioning of the insect's nervous system. The introduction of isoxazole and isoxazoline moieties into other chemical scaffolds is a promising strategy in the design of new insecticides to combat resistance in pests such as the bean aphid (Aphis craccivora). acs.org

| Compound Class | Target Pest | Noteworthy Findings |

| 3,5-disubstituted isoxazoles | Callosobruchus chinensis | Higher efficacy than some organophosphorous insecticides. semanticscholar.org |

| Isoxazoline derivatives | Various insect pests | Act as GABA receptor antagonists. mdpi.com |

| Pyrido[1,2-a]pyrimidinones with isoxazole moiety | Aphis craccivora | Effective against insecticide-resistant aphids. acs.org |

Fungicidal Agent Investigations

The isoxazole nucleus is also a valuable pharmacophore in the development of fungicidal agents for crop protection. researchgate.net Various isoxazole derivatives have been synthesized and evaluated for their ability to control or prevent fungal infestations on plants. google.com While specific commercial examples are less prevalent than in herbicides and insecticides, the intrinsic antifungal potential of the isoxazole ring continues to be an active area of research. nih.govrsc.org Studies have explored the synthesis of isoxazole compounds with the aim of discovering new agents to combat microbial pests in agricultural settings. google.com

Plant Growth Regulation Studies

Beyond crop protection, derivatives of the broader oxazole class have been investigated for their role in promoting plant growth and development. researchgate.netsaudijournals.com Research has demonstrated that certain low molecular weight heterocyclic compounds, including oxazole derivatives, can act as effective plant growth regulators. researchgate.netiomcworld.org

In studies on oilseed rape (Brassica napus L.), the application of oxazole and oxazolopyrimidine derivatives at low concentrations led to significant improvements in various biometric indices. researchgate.netsaudijournals.com These compounds were found to increase shoot length, the total number of roots, and the total length of roots compared to untreated controls. researchgate.netsaudijournals.com Furthermore, these derivatives also enhanced the content of photosynthetic pigments, such as chlorophyll a, chlorophyll b, and carotenoids, in the leaves of the seedlings. researchgate.netsaudijournals.com Some oxazole derivatives have also exhibited cytokinin-like activity, promoting biomass growth in isolated pumpkin cotyledons.

| Biometric Parameter | Observed Effect of Oxazole Derivatives | Crop |

| Shoot Length | Increased by 11-30% | Oilseed Rape |

| Total Number of Roots | Increased by 8-68% | Oilseed Rape |

| Total Length of Roots | Increased by 5-43% | Oilseed Rape |

| Photosynthetic Pigments | Increased content of chlorophylls (B1240455) and carotenoids | Oilseed Rape |

| Biomass | Increased growth in isolated cotyledons | Pumpkin |

Catalysis and Ligand Design in Organic Synthesis

The structural rigidity and the presence of heteroatoms in the isoxazole ring make it an attractive scaffold for the design of ligands in catalysis. rcsi.science Functionalized isoxazole and isothiazole (B42339) ligands have been successfully employed in the development of both homogeneous and heterogeneous palladium catalysts for cross-coupling reactions. rcsi.science These catalysts have demonstrated high activity and the potential for repeated use, particularly in aqueous media, which aligns with the principles of green chemistry. rcsi.science

In the realm of polymerization, vanadium complexes featuring oxazole-oxazoline ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole ligand has a considerable impact on the catalytic activity and the properties of the resulting polymer. mdpi.com The use of naturally occurring structural motifs like oxazoles as a basis for ligand design presents a promising avenue for the development of novel and efficient catalysts. mdpi.com

Emerging Applications in Advanced Technologies

The unique chemical and physical properties of the isoxazole ring have led to its exploration in various advanced technologies. In the field of materials science, isoxazole derivatives have been investigated for their potential use in:

Photochromic materials: These materials can change color upon exposure to light.

Electrochemical probes: Isoxazole-based compounds have been designed for the detection of metal ions such as Cu2+. ingentaconnect.com

Dye-sensitized solar cells: The optical properties of isoxazole derivatives make them candidates for use in this type of solar cell technology. ingentaconnect.com

High-energy materials: The nitrogen-oxygen bond in the isoxazole ring can store a significant amount of energy. ingentaconnect.com

Liquid crystals: The rigid structure of the isoxazole ring is beneficial for the formation of liquid crystalline phases. ingentaconnect.com

While research in these areas is ongoing, the versatility of the isoxazole scaffold suggests a promising future for its application in the development of new and innovative technologies. rsc.org

Biomarker Development (from a chemical perspective)

No research data is available to support the application of this compound in biomarker development from a non-biological, purely chemical standpoint.

Active Media for Tunable Lasers

There is no available literature demonstrating the use or detailed investigation of this compound as an active medium for tunable lasers.

Active Layers for Solar Cells

Specific research on the incorporation or function of this compound within the active layers of solar cells is not found in the current scientific literature.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,2-oxazol-3-OL derivatives, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis typically involves cyclization of β-hydroxyamides or oxidation of isoxazolidines. For example, hydrogen peroxide or peracids are common oxidizing agents for forming the oxazole ring . Reaction temperature, solvent polarity, and stoichiometry critically affect yields. Optimization via fractional factorial design can isolate key variables (e.g., pH for cyclization efficiency).

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

- Methodological Answer :

- ¹H NMR : The hydroxyl proton at position 3 appears as a singlet (~δ 10–12 ppm) due to hydrogen bonding. Adjacent protons (e.g., C4-H) show coupling patterns (e.g., doublet for vicinal coupling) .

- IR : A sharp O–H stretch (~3200–3400 cm⁻¹) and C=N/C–O stretches (~1600–1650 cm⁻¹) confirm the oxazole core . Compare with reference libraries for isomers like 1,3-oxazoles.

Q. What safety protocols are essential when handling this compound derivatives in the lab?

- Methodological Answer : Use fume hoods for volatile derivatives (e.g., 5-methyl-1,2-oxazol-3-OL) to avoid inhalation. Wear nitrile gloves and goggles to prevent skin/eye contact, as some derivatives are irritants . Store in amber glass under inert gas to prevent degradation.

Advanced Research Questions

Q. How can computational methods predict the biological activity of novel this compound analogs?

- Methodological Answer :

- QSAR Modeling : Use descriptors like logP, HOMO/LUMO energies, and topological polar surface area to correlate with antifungal activity (e.g., hymexazol derivatives) .

- Docking Studies : Map interactions with fungal cytochrome P450 targets using AutoDock Vina, focusing on hydrogen bonds with the hydroxyl group . Validate with in vitro assays against Candida albicans.

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer :

- Refinement Checks : Use SHELXL for high-resolution data to model disorder or twinning. For example, re-refine datasets with conflicting occupancy values using restraints for bond lengths .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations, which may explain discrepancies in unit cell parameters .

Q. How do substituents at C5 influence the stability and reactivity of this compound in aqueous media?

- Methodological Answer :

- Hydrolytic Stability : Electron-withdrawing groups (e.g., -CF₃ at C5) reduce ring-opening rates. Monitor via HPLC: compare half-lives of 5-methyl vs. 5-trifluoromethyl derivatives at pH 7.4 .

- Kinetic Studies : Use stopped-flow spectroscopy to measure activation energy for hydrolysis. Correlate with Hammett σ values of substituents .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound derivatives?

- Methodological Answer :

- Probit Analysis : Fit sigmoidal curves to determine LD₅₀ values. Use maximum likelihood estimation for small sample sizes .

- ANOVA with Post Hoc Tests : Compare variances across multiple derivatives (e.g., 5-ethyl vs. 5-phenyl) to identify significant differences in cytotoxicity .

Q. How can X-ray crystallography elucidate hydrogen-bonding networks in this compound cocrystals?

- Methodological Answer :

- Multipole Refinement : Use high-resolution (<1.0 Å) data to model electron density around the hydroxyl group. Analyze short contacts (<3.0 Å) to identify O–H···N/O interactions .

- Hirshfeld Surfaces : Generate 2D fingerprint plots (e.g., CrystalExplorer) to quantify intermolecular interactions in cocrystals with pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.